molecular formula C9H7N3S B3023634 4-Phenyl-1,3,5-triazine-2-thiol CAS No. 1000018-63-2

4-Phenyl-1,3,5-triazine-2-thiol

Cat. No.: B3023634
CAS No.: 1000018-63-2
M. Wt: 189.24 g/mol
InChI Key: HZDDITRJLSQBSK-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines It features a triazine ring substituted with a phenyl group at the 4-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3,5-triazine-2-thiol typically involves the reaction of benzaldehyde with thiourea in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Electrophilic Addition: The triazine ring can undergo electrophilic addition reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Electrophilic Addition: Reagents such as halogens or acids.

    Oxidation: Reagents such as hydrogen peroxide or iodine.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Substituted triazine derivatives.

    Electrophilic Addition: Halogenated or protonated triazine derivatives.

    Oxidation: Disulfides.

    Reduction: Thiolates.

Scientific Research Applications

4-Phenyl-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

    1,3,5-Triazine-2-thiol: Lacks the phenyl group, which may result in different chemical and biological properties.

    4-Phenyl-1,2,4-triazole-3-thiol: Contains a triazole ring instead of a triazine ring, leading to variations in reactivity and applications.

    4-Phenyl-1,3,5-triazine-2,4-dithiol:

Uniqueness: 4-Phenyl-1,3,5-triazine-2-thiol is unique due to the presence of both a phenyl group and a thiol group on the triazine ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-phenyl-1H-1,3,5-triazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDITRJLSQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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